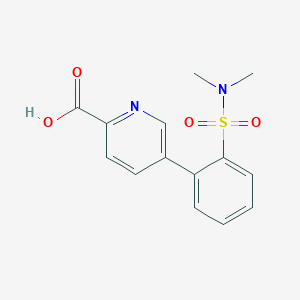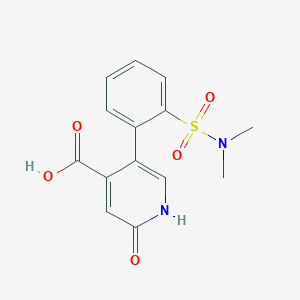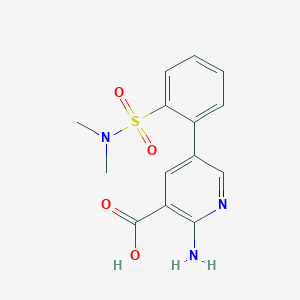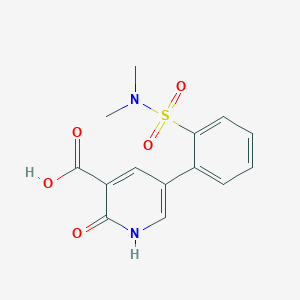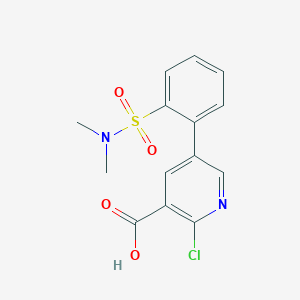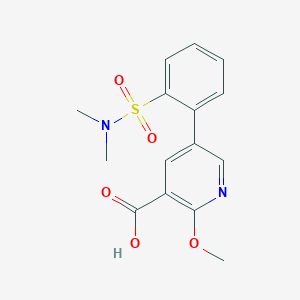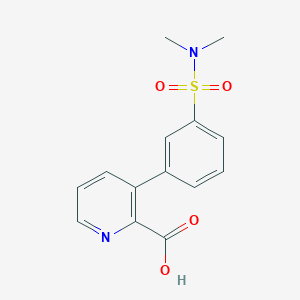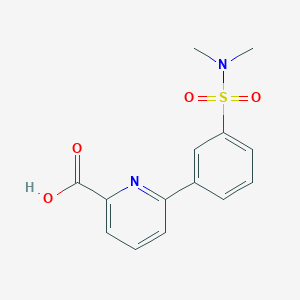
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is an organic compound that is widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of picolinic acid and is often referred to as a “sulfamoylphenylpicolinic acid”. DMSP is a white, crystalline solid that is soluble in water and organic solvents. Its molecular formula is C10H13NO4S.
Aplicaciones Científicas De Investigación
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds and in studies of biochemical and physiological processes. It has also been used to study the effects of drugs on cell membranes and the mechanism of action of certain drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is known to interact with proteins in the body, particularly with G-protein coupled receptors. These receptors are responsible for the regulation of many biochemical and physiological processes. 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% binds to these receptors and modulates their activity. This modulation of receptor activity can lead to changes in the expression of certain genes, which in turn can lead to changes in the body’s response to certain stimuli.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can modulate the activity of G-protein coupled receptors, which can lead to changes in gene expression and the body’s response to certain stimuli. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in both water and organic solvents, making it easy to work with. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations to the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not suitable for use in experiments involving high temperatures, as it will decompose at temperatures above 80°C. Additionally, it can be toxic if not handled properly, so it should be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of environmental pollutants on human health, as well as the effects of drugs on cell membranes. Additionally, it could be used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy. It could also be used to study the effects of certain drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the body’s immune system and to develop new drugs with improved efficacy.
Métodos De Síntesis
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction between 3-methylbenzene-1-sulfonic acid and 3-methylbenzene-1-sulfonamide. The reaction is carried out in a solution of water, ethanol and hydrochloric acid at temperatures of up to 80°C. The reaction is then cooled and the product is collected.
Propiedades
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPCPUNAKVBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



